molecular formula C9H14ClN3O2 B8091803 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride

Cat. No.: B8091803
M. Wt: 231.68 g/mol
InChI Key: XXERQWIILPIHBC-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a pyrazine ring fused with a pyrazole moiety. The ethyl ester group at position 2 and the hydrochloride salt enhance its solubility and stability for pharmaceutical applications. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing non-nucleoside inhibitors targeting viral polymerases, such as respiratory syncytial virus (RSV) inhibitors . Its synthetic utility is demonstrated in the preparation of compound 29 (Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate), a potent RSV polymerase inhibitor synthesized via coupling reactions with 3-methylfuran-2-carboxylic acid . The hydrochloride salt form is commercially available with 98% purity, priced at €754.00–€3,597.00 depending on quantity .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-5-7-6-10-3-4-12(7)11-8;/h5,10H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXERQWIILPIHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCNCC2=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can form the pyrazole ring, which is then further reacted with suitable reagents to form the pyrazolo[1,5-a]pyrazine structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride has been investigated for its potential therapeutic effects in several areas:

  • Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems .
  • Anticancer Properties : Research indicates that compounds related to this structure may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .

Biological Research

The compound is utilized in various biological assays due to its unique structural features:

  • Enzyme Inhibition Studies : Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can provide insights into metabolic regulation and potential therapeutic targets .
  • Neuropharmacology : Its effects on the central nervous system are being studied to understand its potential role in treating neurological disorders. The compound's interaction with neurotransmitter receptors is a key focus area .

Agrochemical Applications

Emerging research suggests that this compound may have applications in agrochemicals:

  • Pesticidal Activity : Some derivatives have shown promise as bioactive agents against pests and pathogens affecting crops. Further studies are needed to evaluate their efficacy and safety profiles .

Case Study 1: Antidepressant Effects

In a study published in 2023, researchers evaluated the antidepressant-like effects of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate in rodent models. The results indicated a significant reduction in depressive behaviors compared to control groups when administered at specific dosages. The study highlighted the potential for further development into a therapeutic agent for depression .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of this compound against breast cancer cell lines. The results demonstrated that treatment with Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate resulted in a marked decrease in cell viability and increased apoptosis rates. This suggests a promising avenue for developing new cancer therapies based on this compound .

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to act as a core protein allosteric modulator in the inhibition of hepatitis B virus replication. This involves binding to the viral core protein and altering its function, thereby reducing viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrazine derivatives are highly sensitive to substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Structural Features Pharmacological Activity Key Physicochemical Properties References
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride Ethyl ester at C2; fully saturated pyrazine ring RSV polymerase inhibition (precursor) Solubility: 28.1 mg/mL (very soluble); Log S: -0.71
Mthis compound Methyl ester at C2 Not reported (research chemical) Higher cost (€260.00–€754.00 per gram) due to methyl substitution
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Ketone group at C4 Unknown biological activity Reduced solubility (50.6 mg/mL; Log S: -0.55) due to ketone
Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Methyl at C6; ketone at C4 Parkin E3 ligase modulation (allosteric activator) Molecular weight: 223.23; Purity: 97%
Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrimidine ring; dimethyl substitution Model for studying stereochemical dearomatization Syn- and anti-isomers confirmed via NMR
BIO-1968010 Quinoline and phenylpropanone substituents Parkin E3 ligase positive allosteric modulator Synthesized via coupling with 3,4-dihydroquinoline

Pharmacological Activity

  • RSV Inhibition : The parent compound’s derivative (compound 29) exhibits 65% yield in synthesis and potent RSV polymerase inhibition, attributed to the 3-methylfuran-2-carbonyl group enhancing target binding .
  • Parkin E3 Ligase Modulation : Derivatives like BIO-1968010 and BIO-1953719 demonstrate activity in neurodegenerative disease research, with modifications at C3 and C6 improving allosteric binding .

Biological Activity

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula: C9H13N3O2
  • Molecular Weight: 195.22 g/mol

The chemical structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). A study demonstrated that certain derivatives of tetrahydropyrazolo[1,5-a]pyrazine effectively inhibit HBV core protein allosteric modulators (CpAMs), showcasing their ability to reduce viral load in animal models. Notably, one lead compound exhibited significant inhibition of HBV DNA in a mouse model following oral administration .

Anticancer Properties

The pyrazolo[1,5-a]pyrazine scaffold has been associated with anticancer activity. Research indicates that derivatives of this compound can act as selective protein inhibitors and exhibit cytotoxic effects on various cancer cell lines. The structural modifications of the pyrazine core enhance its interaction with biological targets involved in cancer progression .

Enzymatic Inhibition

Compounds within this class have shown promise as enzyme inhibitors. They are being investigated for their ability to inhibit specific enzymes linked to disease pathways. For instance, certain pyrazolo derivatives have been reported to inhibit enzymes that play critical roles in cellular signaling and metabolic processes .

Synthesis Methods

The synthesis of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate typically involves multi-step organic reactions. A common method includes the alkylation of methyl pyrazole derivatives followed by cyclization reactions. These synthetic routes are crucial for producing compounds with enhanced biological activities and specific functionalities .

Study on HBV Inhibition

A notable study published in October 2023 focused on the development of tetrahydropyrazolo compounds as HBV CpAMs. The research involved synthesizing various derivatives and evaluating their efficacy against nucleos(t)ide-resistant HBV variants. The lead compound demonstrated a significant reduction in viral load and was well-tolerated in vivo, indicating its potential as a therapeutic agent against HBV infections .

Anticancer Activity Assessment

In another study assessing the anticancer properties of pyrazolo derivatives, researchers evaluated their effects on several cancer cell lines. The findings indicated that specific modifications to the pyrazole structure resulted in enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. This highlights the potential for developing targeted cancer therapies based on this scaffold .

Data Summary Table

Property Value
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Biological ActivitiesAntiviral, Anticancer
Key FindingsInhibition of HBV and cancer cell growth

Q & A

Advanced Research Question

  • Substitution at position 2 : Carboxamide derivatives (e.g., 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides) exhibit HIV-1 integrase inhibition .
  • Nitro groups at position 7 : Enhance antiproliferative activity against lung adenocarcinoma cells .
  • Methyl groups at position 5 : Improve metabolic stability and bioavailability, as seen in antiviral analogs .

How can combinatorial chemistry approaches diversify this scaffold?

Advanced Research Question

  • Ugi-azide condensation : Generates tetrazole derivatives by reacting bifunctional building blocks, enabling rapid exploration of substitution patterns (e.g., 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-one tetrazoles) .
  • Reductive amination : Introduces diversity at the pyrazine ring via reductive coupling with aldehydes or ketones .

How are data contradictions in synthetic yields resolved?

Advanced Research Question
Discrepancies arise from:

  • Intermediate purity : Commercial intermediates (e.g., 95% purity in ) impact final yields .
  • Scalability : Multihundred-gram syntheses () achieve higher reproducibility than small-scale protocols .
  • Side reactions : Uncontrolled oxidation during cyclization () necessitates strict stoichiometric monitoring .

What safety protocols are recommended for handling reactive intermediates?

Advanced Research Question

  • Hazard mitigation : Use PPE and fume hoods due to acute toxicity (H302) and skin/eye irritation (H315/H319) risks .
  • Nitration safety : Controlled addition of HNO₃ at 0°C prevents exothermic side reactions during nitro-derivative synthesis .

How is enantioselective synthesis achieved for chiral derivatives?

Advanced Research Question

  • Chiral auxiliaries : Sodium tert-pentoxide mediates asymmetric coupling of bromo-chloro-pyridazinones .
  • Asymmetric reductive amination : Chiral amines or catalysts yield enantiopure analogs, validated via chiral HPLC .

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